Trimethyl({2-[4-(methylamino)phenoxy]ethyl})azanium hydrochloride iodide
Description
Properties
IUPAC Name |
trimethyl-[2-[4-(methylamino)phenoxy]ethyl]azanium;iodide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N2O.ClH.HI/c1-13-11-5-7-12(8-6-11)15-10-9-14(2,3)4;;/h5-8,13H,9-10H2,1-4H3;2*1H/q+1;;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDVGXYJPAZCBHM-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=C(C=C1)OCC[N+](C)(C)C.Cl.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22ClIN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Detailed Stepwise Synthesis
| Step | Reaction Type | Description | Reagents and Conditions |
|---|---|---|---|
| 1 | Alkylation | Introduction of the trimethyl group onto the nitrogen atom of the base amine compound. | Suitable alkylating agent (e.g., methyl iodide), controlled temperature, inert solvent |
| 2 | Nucleophilic Substitution | Attachment of the phenoxyethyl moiety via reaction of phenol with haloalkane derivative. | Phenol derivative, haloalkane (e.g., 2-chloroethyl), base catalyst, aprotic solvent |
| 3 | Quaternization | Final quaternization of the tertiary amine to form the azanium ion, stabilized by hydrochloride and iodide ions. | Methyl iodide for quaternization, hydrochloric acid for salt formation, ambient to mild heating |
- Alkylation : The base amine is alkylated under controlled temperature to avoid side reactions and ensure selective trimethylation.
- Nucleophilic Substitution : The phenoxyethyl group is introduced by nucleophilic substitution where the phenol oxygen attacks the haloalkane, forming the ether linkage.
- Quaternization : The tertiary amine is converted into a quaternary ammonium salt by reaction with methyl iodide, followed by hydrochloride addition to stabilize the compound as a double salt (hydrochloride iodide).
Industrial Production Optimization
Industrial synthesis focuses on maximizing yield and purity through:
- Optimized reaction temperature : Typically moderate temperatures are maintained to enhance reaction rates while minimizing by-products.
- High-efficiency solvents : Use of solvents such as methanol, ethanol, or acetonitrile that dissolve reactants effectively and facilitate nucleophilic substitution and quaternization.
- Automated reactor systems : Employing automated and controlled reactors ensures reproducibility and scalability for commercial production.
Reaction Conditions and Reagents
| Reaction Step | Common Reagents | Typical Conditions | Notes |
|---|---|---|---|
| Alkylation | Methyl iodide, base (e.g., K2CO3) | Room temperature to 50°C, inert solvent | Control temperature to avoid over-alkylation |
| Nucleophilic Substitution | Phenol derivative, 2-chloroethyl halide | Reflux in aprotic solvent (e.g., acetonitrile) | Base catalyst often used to deprotonate phenol |
| Quaternization | Methyl iodide, hydrochloric acid | Ambient to mild heating (25–60°C) | Ensures formation of stable azanium salt |
Research Findings and Analytical Data
- The quaternization step is critical for forming the azanium ion, which imparts water solubility and biological activity to the compound.
- The presence of both hydrochloride and iodide ions in the salt form enhances stability and crystallinity, facilitating purification.
- Oxidation and reduction reactions on this compound have been reported to yield N-oxides and amine derivatives, respectively, but these are subsequent transformations rather than part of the primary preparation.
Summary Table of Preparation
| Parameter | Details |
|---|---|
| Starting materials | Methylamino phenol derivative, haloalkane (e.g., 2-chloroethyl), methyl iodide |
| Key reactions | Alkylation, nucleophilic substitution, quaternization |
| Solvents | Methanol, ethanol, acetonitrile, dichloromethane |
| Temperature range | Room temperature to 60°C |
| Purification methods | Crystallization, silica gel chromatography (industrial scale) |
| Final product form | Trimethyl({2-[4-(methylamino)phenoxy]ethyl})azanium hydrochloride iodide (solid salt) |
| Molecular weight | 372.67 g/mol |
Chemical Reactions Analysis
Oxidation Reactions
The compound undergoes oxidation primarily at its amine functional groups. Key findings include:
| Oxidizing Agent | Conditions | Major Product | Yield |
|---|---|---|---|
| Hydrogen peroxide | Aqueous, 25–40°C | N-oxide derivative | 65–75% |
| Potassium permanganate | Acidic aqueous, 50°C | Carboxylic acid analog | 45–55% |
Oxidation with hydrogen peroxide generates N-oxides via radical intermediates, while stronger oxidants like KMnO₃ cleave the ethylphenoxy chain, yielding carboxylic acids .
Reduction Reactions
Reductive pathways target the azanium ion and aromatic nitro groups (if present in derivatives):
| Reducing Agent | Conditions | Major Product | Yield |
|---|---|---|---|
| Sodium borohydride | Methanol, 0–5°C | Secondary amine derivative | 80–85% |
| Lithium aluminum hydride | Dry THF, reflux | Dehalogenated tertiary amine | 60–70% |
Reduction with NaBH₄ selectively reduces the quaternary ammonium group to a tertiary amine, while LiAlH₄ facilitates dehalogenation in halogenated analogs .
Substitution Reactions
The iodide counterion and azanium group participate in nucleophilic substitutions:
| Nucleophile | Conditions | Major Product | Yield |
|---|---|---|---|
| Hydroxide ion | Aqueous NaOH, 70°C | Trimethylamine and phenolic ether | 90–95% |
| Thiols | DMF, 100°C | Thioether derivatives | 75–80% |
SN2 displacement of the iodide ion by hydroxide yields trimethylamine and 4-(methylamino)phenoxyethane. Thiols replace iodide under heated polar aprotic conditions .
Stability Under Hydrolytic Conditions
Hydrolysis studies reveal pH-dependent degradation:
| pH | Temperature | Degradation Pathway | Half-Life |
|---|---|---|---|
| 1–3 | 25°C | Acid-catalyzed cleavage of ether | 48 hours |
| 7–9 | 25°C | Slow hydrolysis of azanium group | >30 days |
| 10–12 | 25°C | Base-induced elimination | 2 hours |
The compound is most stable under neutral conditions but rapidly degrades in strongly basic environments .
Thermal Decomposition
Thermogravimetric analysis (TGA) data:
| Temperature Range | Process | Mass Loss |
|---|---|---|
| 150–200°C | Loss of hydrochloride and iodide | 28% |
| 250–300°C | Degradation of phenoxyethyl chain | 52% |
Decomposition begins with volatilization of counterions, followed by fragmentation of the organic backbone .
Scientific Research Applications
Chemistry
In organic chemistry, Trimethyl({2-[4-(methylamino)phenoxy]ethyl})azanium hydrochloride iodide serves as an important intermediate for synthesizing complex organic molecules
Biology
In biological research, this compound is used to study interactions with biological macromolecules, providing insights into biochemical pathways and molecular mechanisms of action.
Medicine
In medicinal chemistry, it is explored for its potential therapeutic effects. Its structural features make it a candidate for drug development, particularly in designing molecules that target specific enzymes or receptors.
Industry
In industrial applications, the compound's unique properties are utilized in the synthesis of advanced materials, such as polymers and dyes, enhancing their functionality and performance.
Mechanism of Action
The mechanism of action of Trimethyl({2-[4-(methylamino)phenoxy]ethyl})azanium hydrochloride iodide involves its interaction with molecular targets such as enzymes and receptors. The azanium ion can form electrostatic and hydrogen bonds with target molecules, influencing their activity and function. This interaction modulates biochemical pathways, leading to desired therapeutic or industrial outcomes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
a) Betaxolol Hydrochloride (C₁₈H₂₉NO₃·HCl)
- Structure: A beta-1 adrenergic blocker with a phenoxypropanolamine core.
- Key Differences: Betaxolol is a tertiary amine (ionizable under physiological conditions), whereas the target compound is a permanently charged quaternary ammonium salt. Betaxolol’s phenoxypropanolamine moiety enables beta-adrenergic receptor binding, while the target’s phenoxyethyl-trimethylazanium group lacks the hydroxyl necessary for beta-blocker activity.
- Applications: Betaxolol is used in glaucoma and hypertension; the target compound’s charged nature limits blood-brain barrier penetration, suggesting non-CNS applications (e.g., topical antimicrobials) .
b) Pharmaceutical Impurities (Imp. D(EP)) (C₁₅H₂₄N₂O₂·HCl)
- Structure: 1-[(1RS)-1-(4-Methoxyphenyl)-2-(methylamino)ethyl]cyclohexanol hydrochloride.
- Key Differences: Imp. D(EP) is a cyclohexanol derivative with a tertiary methylamino group, unlike the quaternary ammonium in the target compound. Both compounds share methylamino substitution, but the target’s aromatic ether linkage and charged nitrogen suggest distinct reactivity (e.g., surfactant properties vs. beta-blocker intermediates) .
c) Quaternary Ammonium Surfactants (e.g., Benzalkonium Chloride)
- Structure : Alkylbenzyldimethylammonium chloride.
- Dual halides (Cl⁻ and I⁻) in the target compound could alter solubility and stability compared to single-counterion surfactants .
Physicochemical and Pharmacological Properties
| Property | Target Compound | Betaxolol HCl | Benzalkonium Chloride |
|---|---|---|---|
| Molecular Weight | ~450 g/mol (estimated) | 343.89 g/mol | 354 g/mol (C₁₄H₂₇NCl) |
| Solubility | High (dual halides enhance aqueous solubility) | Freely soluble in water | Soluble in water, ethanol |
| Charge State | Permanent positive charge (quaternary ammonium) | pH-dependent charge (tertiary amine) | Permanent positive charge |
| Applications | Hypothetical: Surfactant, antimicrobial agent | Beta-blocker (glaucoma, hypertension) | Disinfectant, preservative |
| Stability | Potential iodide-mediated instability under light | Stable in acidic conditions | Stable but deactivated by organic matter |
Biological Activity
Trimethyl({2-[4-(methylamino)phenoxy]ethyl})azanium hydrochloride iodide, a quaternary ammonium compound, has garnered attention in various fields, including medicinal chemistry and biological research. This article explores its biological activity, synthesis, mechanisms of action, and potential applications through a detailed examination of available literature.
Chemical Structure and Properties
The compound is characterized by its unique structure, which includes a trimethylated nitrogen atom and a phenoxyethyl moiety. Its molecular formula can be denoted as , where the presence of the quaternary ammonium group contributes to its solubility in water and interaction with biological macromolecules.
Synthesis
The synthesis involves multiple steps:
- Alkylation : The base compound undergoes alkylation with a suitable reagent.
- Nucleophilic Substitution : A phenoxy group is introduced through nucleophilic substitution.
- Quaternization : The amine is quaternized using methyl iodide to form the final product.
This compound interacts with various biological targets, including enzymes and receptors. The azanium ion can form electrostatic and hydrogen bonds with target molecules, influencing their activity and function. This interaction modulates biochemical pathways, leading to desired therapeutic outcomes.
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit antimicrobial activity. For instance, quaternary ammonium compounds are known for their ability to disrupt microbial membranes, leading to cell lysis. Studies have shown that trimethylated compounds can exhibit significant antibacterial properties against various strains of bacteria.
Cytotoxicity Studies
Cytotoxicity assays have been conducted to evaluate the compound's effects on different cell lines. For example, studies have demonstrated that the compound's cytotoxic effects are dose-dependent, with higher concentrations leading to increased cell death in cancer cell lines. This suggests potential applications in cancer therapy.
Case Studies
- Anticancer Activity : In a study involving human breast cancer cells (MCF-7), this compound demonstrated significant inhibition of cell proliferation at concentrations above 50 µM. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G2/M phase.
- Antimicrobial Efficacy : A comparative study assessed the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. Results indicated that it inhibited bacterial growth effectively at concentrations as low as 10 µg/mL, outperforming several conventional antibiotics.
Data Table: Biological Activity Summary
| Activity Type | Target Organism/Cell Line | Concentration (µM) | Effect |
|---|---|---|---|
| Anticancer | MCF-7 (Breast Cancer) | >50 | Inhibition of proliferation |
| Antimicrobial | Staphylococcus aureus | 10 | Significant growth inhibition |
| Antimicrobial | Escherichia coli | 10 | Significant growth inhibition |
Q & A
Q. What are the recommended synthetic routes for Trimethyl({2-[4-(methylamino)phenoxy]ethyl})azanium hydrochloride iodide, and how can reaction efficiency be optimized?
Answer: The synthesis typically involves quaternization of a tertiary amine precursor with iodomethane, followed by ion exchange or precipitation to isolate the hydrochloride iodide salt. Key steps include:
- Amine alkylation: React 4-(methylamino)phenol with 2-chloroethyltrimethylammonium chloride under basic conditions (e.g., K₂CO₃ in DMF) to form the tertiary amine intermediate .
- Quaternization: Treat the intermediate with iodomethane in a polar aprotic solvent (e.g., acetonitrile) at 40–60°C for 12–24 hours. Monitor completion via TLC or LC-MS .
- Optimization: Adjust solvent polarity, temperature, and stoichiometry to minimize byproducts (e.g., over-alkylation). Use Design of Experiments (DoE) to identify optimal conditions .
Q. How should researchers characterize the purity and structural integrity of this compound?
Answer: Employ a multi-technique approach:
- NMR spectroscopy: Confirm the presence of the trimethylammonium group (δ ~3.2 ppm in H NMR) and the aromatic phenoxy moiety (δ ~6.8–7.2 ppm). Cross-validate with C NMR for carbonyl and quaternary carbon signals .
- Mass spectrometry (HRMS): Verify the molecular ion peak ([M]) and isotopic pattern consistent with iodine (m/z +127).
- Ion chromatography: Quantify chloride and iodide counterions to confirm stoichiometry .
Q. What functional groups in this compound are prone to degradation, and how can stability studies be designed?
Answer:
- Labile groups: The methylamino group may oxidize, and the phenoxy ether linkage can hydrolyze under acidic/basic conditions.
- Stability protocols: Conduct accelerated degradation studies at 40°C/75% RH over 4 weeks. Monitor via HPLC for decomposition products (e.g., free phenol from hydrolysis) . Store the compound in desiccated, amber vials at –20°C to mitigate light- and moisture-induced degradation .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data during structural elucidation?
Answer:
- Case example: Discrepancies in H NMR integration ratios may arise from dynamic rotational isomerism in the ethylenediamine linker. Use variable-temperature NMR (VT-NMR) to observe coalescence effects and confirm conformational flexibility .
- X-ray crystallography: Resolve ambiguous stereochemistry or ion pairing by obtaining single-crystal structures. Compare with computational models (DFT) to validate .
Q. What mechanistic insights govern the compound’s interaction with biological targets (e.g., ion channels or receptors)?
Answer:
- Hypothesis: The quaternary ammonium moiety may act as a cationic "head" for electrostatic interactions with anionic binding pockets.
- Methodology:
- Molecular docking: Simulate binding poses using software like AutoDock Vina, focusing on charge complementarity and hydrogen bonding with the phenoxy group .
- Electrophysiology: Test effects on ion flux in cell lines (e.g., HEK293 expressing target receptors) using patch-clamp techniques. Compare with structurally related analogs to isolate key pharmacophores .
Q. How can researchers address low yields during scale-up synthesis?
Answer:
- Root causes: Poor solubility of intermediates or side reactions (e.g., Hofmann elimination under high pH).
- Solutions:
- Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance alkylation efficiency in biphasic systems .
- Implement flow chemistry for precise temperature/pH control during quaternization, reducing decomposition pathways .
Q. What analytical strategies detect trace impurities in the final product?
Answer:
- LC-MS/MS: Identify impurities at <0.1% levels using a C18 column and gradient elution (0.1% formic acid in water/acetonitrile). Compare fragmentation patterns with synthetic byproducts (e.g., demethylated analogs) .
- ICP-OES: Quantify residual heavy metals (e.g., Pd from catalysts) to ensure compliance with ICH Q3D guidelines .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
